Home > Products > Screening Compounds P45192 > N~3~-acetyl-N~1~-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methyl-beta-alaninamide
N~3~-acetyl-N~1~-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methyl-beta-alaninamide -

N~3~-acetyl-N~1~-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methyl-beta-alaninamide

Catalog Number: EVT-5080344
CAS Number:
Molecular Formula: C20H30FN3O2
Molecular Weight: 363.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Fentanyl

  • Compound Description: Fentanyl is a potent synthetic opioid analgesic with a rapid onset and short duration of action. [] It is a Schedule II controlled substance commonly used to manage severe pain, particularly after surgery or for chronic pain in individuals who are physically tolerant to other opioids.
  • Relevance: Fentanyl serves as a fundamental structural basis for many potent analgesic compounds, including N~3~-acetyl-N~1~-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methyl-beta-alaninamide. Both compounds share the core structure of a 4-anilinopiperidine moiety, which is essential for their interaction with opioid receptors. Variations in substituents attached to this core structure contribute to differences in potency, duration of action, and other pharmacological properties between fentanyl and its analogues. [, ]

(+)-cis-3-Methylfentanyl (R 26 800)

  • Compound Description: (+)-cis-3-Methylfentanyl (R 26 800) is a potent analgesic analog of fentanyl. [] It is characterized by an even higher analgesic potency compared to fentanyl itself.
  • Relevance: Similar to N~3~-acetyl-N~1~-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methyl-beta-alaninamide, R 26 800 highlights the impact of structural modifications on the 4-anilinopiperidine core. The addition of a methyl group at the 3-position in a cis configuration enhances its analgesic properties. This exemplifies how subtle changes can significantly influence the pharmacological profile within this class of compounds. []

Methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate (R 31 833)

  • Compound Description: R 31 833 represents a novel series of N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides identified for their potent analgesic activity and high safety margin. [] With a remarkable potency exceeding 10,000 times that of morphine, R 31 833 demonstrates the exceptional analgesic potential within this structural class.
  • Relevance: R 31 833 shares a close structural resemblance to N~3~-acetyl-N~1~-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methyl-beta-alaninamide, emphasizing the significance of the 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamide framework in achieving potent analgesia. The presence of a 4-piperidinecarboxylate moiety in R 31 833, as opposed to the alaninamide side chain in the target compound, illustrates how variations in this region can modulate pharmacological properties. []
  • Compound Description: This compound exhibits long-lasting analgesic effects, lasting more than 8 hours at 4 times its lowest effective dose. [] This extended duration of action distinguishes R 32 792 from other fentanyl analogues and highlights the possibility of achieving prolonged pain relief through specific structural modifications.
  • Relevance: As with N~3~-acetyl-N~1~-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methyl-beta-alaninamide, R 32 792 exemplifies the importance of stereochemistry in determining the duration of action. The cis configuration of the 3-methyl group in R 32 792 contributes to its long-lasting effects. This emphasizes the need to consider spatial arrangements when designing analgesics with tailored pharmacokinetic profiles. []

N-[4-(1-oxopropyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 33 352)

  • Compound Description: R 33 352 stands out for its rapid onset and short duration of action, comparable to fentanyl. [] This profile makes R 33 352 potentially suitable for situations requiring fast-acting and short-lived pain control, such as during procedures or for breakthrough pain.

N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 30 730)

  • Compound Description: R 30 730 exhibits a rapid onset of action, surpassing morphine in potency by over 4,500 times at its peak effect. [] Its short duration of action and exceptionally high safety margin (LD50/lowest ED50 = 25,211) make it a noteworthy candidate for further analgesic drug development.
  • Relevance: The structural similarity between R 30 730 and N~3~-acetyl-N~1~-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methyl-beta-alaninamide highlights the contribution of the N-(4-substituted-4-piperidinyl)-N-phenylpropanamide moiety to potent analgesic activity. The key differences lie in the specific 4-substituent on the piperidine ring (methoxymethyl in R 30 730 versus a substituted methyleneamino group in the target compound) and the aryl group on the ethyl chain (2-thienyl in R 30 730 versus 2-fluorophenyl in the target compound). [] These variations likely contribute to differences in their pharmacological profiles, emphasizing the potential for fine-tuning activity and safety through focused chemical modifications.

Properties

Product Name

N~3~-acetyl-N~1~-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methyl-beta-alaninamide

IUPAC Name

3-acetamido-N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpropanamide

Molecular Formula

C20H30FN3O2

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C20H30FN3O2/c1-16(25)22-11-7-20(26)23(2)15-17-8-12-24(13-9-17)14-10-18-5-3-4-6-19(18)21/h3-6,17H,7-15H2,1-2H3,(H,22,25)

InChI Key

MMHAJULLPDZQDH-UHFFFAOYSA-N

SMILES

CC(=O)NCCC(=O)N(C)CC1CCN(CC1)CCC2=CC=CC=C2F

Canonical SMILES

CC(=O)NCCC(=O)N(C)CC1CCN(CC1)CCC2=CC=CC=C2F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.